molecular formula C8H7IO4 B12463117 2-Hydroxy-5-iodo-4-methoxybenzoic acid

2-Hydroxy-5-iodo-4-methoxybenzoic acid

Cat. No.: B12463117
M. Wt: 294.04 g/mol
InChI Key: DLFUXPNUMKMVTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-5-iodo-4-methoxybenzoic acid is an organic compound with the molecular formula C8H7IO4 It is a derivative of benzoic acid, featuring a hydroxyl group, an iodine atom, and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-iodo-4-methoxybenzoic acid typically involves the iodination of 2-Hydroxy-4-methoxybenzoic acid. The reaction is carried out using iodine and an oxidizing agent such as sodium iodate in an acidic medium. The reaction conditions include maintaining a temperature of around 0-5°C to ensure the selective iodination at the desired position on the benzene ring .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same iodination reaction, but with optimized reaction conditions and equipment to ensure efficiency and yield. The product is then purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-iodo-4-methoxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-Hydroxy-5-azido-4-methoxybenzoic acid, while oxidation with potassium permanganate would produce 2-Hydroxy-5-iodo-4-methoxybenzoquinone .

Scientific Research Applications

2-Hydroxy-5-iodo-4-methoxybenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-iodo-4-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups allow it to form hydrogen bonds and other interactions with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-5-iodo-4-methoxybenzoic acid is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C8H7IO4

Molecular Weight

294.04 g/mol

IUPAC Name

2-hydroxy-5-iodo-4-methoxybenzoic acid

InChI

InChI=1S/C8H7IO4/c1-13-7-3-6(10)4(8(11)12)2-5(7)9/h2-3,10H,1H3,(H,11,12)

InChI Key

DLFUXPNUMKMVTB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)O)C(=O)O)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.